molecular formula C8H8INO B13030089 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13030089
M. Wt: 261.06 g/mol
InChI Key: WDZSRWJRKDVQJB-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of an iodine atom at the 8th position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of 2-iodophenol with an appropriate amine and formaldehyde. One common method includes the following steps:

    Starting Materials: 2-Iodophenol, formaldehyde, and an amine (such as ethanolamine).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Cyclization: The mixture is heated to promote cyclization, forming the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples. This approach enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substituted Benzoxazines: Products with various functional groups replacing the iodine atom.

    Quinone Derivatives: Formed through oxidation reactions.

    Hydroxy Derivatives: Formed through reduction reactions

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

8-iodo-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2

InChI Key

WDZSRWJRKDVQJB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC=C2I

Origin of Product

United States

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